molecular formula C9H12ClN3O2 B2736926 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride CAS No. 2344685-35-2

5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride

Cat. No.: B2736926
CAS No.: 2344685-35-2
M. Wt: 229.66
InChI Key: JMQWAYJPALVISZ-UHFFFAOYSA-N
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Description

5-(2-Azabicyclo[211]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride is a complex organic compound that features a unique bicyclic structure

Scientific Research Applications

5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:

Future Directions

The azabicyclo[2.1.1]hexane core and the oxazole ring are both areas of active research in the field of organic chemistry . They are incorporated into many bio-active compounds, and new synthetic methods are being developed to access these structures . Therefore, the future directions for this compound could involve further exploration of its synthesis, properties, and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the bicyclic core structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide apart is its specific combination of the bicyclic structure with the oxazole and carboxamide functional groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2-azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c10-9(13)7-8(14-3-12-7)6-4-1-5(6)11-2-4;/h3-6,11H,1-2H2,(H2,10,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQWAYJPALVISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C2C3=C(N=CO3)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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